11-trans-Leukotriene C4
Overview
Description
11-trans-Leukotriene C4 is a C-11 double bond isomer of LTC4 . It undergoes slow temperature-dependent isomerization to 11-trans LTC4 during storage . It has been produced in smaller amounts than LTC4 in human ionophore-stimulated HMC-1 cells and equine eosinophils, but not in RBL-1 cells and human neutrophils .
Synthesis Analysis
Leukotriene C4 Synthase catalyzes the conjugation of the unstable epoxide intermediate LTA4 with GSH to form LTC4 . LTC4 undergoes slow temperature-dependent isomerization to 11-trans LTC4 during storage .Molecular Structure Analysis
The molecular structure analysis of this compound can be found in the paper titled "Structural analysis of leukotriene C4 isomers using collisional activation and 157 nm photodissociation" .Chemical Reactions Analysis
LTC4 undergoes slow temperature-dependent isomerization to 11-trans LTC4 during storage . This reaction is produced in smaller amounts relative to LTC4 in ionophore-stimulated HMC-1 cells and equine eosinophils .Physical And Chemical Properties Analysis
This compound is a C-11 double bond isomer of LTC4 . It has a molecular weight of 625.8 g/mol .Scientific Research Applications
Metabolism and Biological Activity
- Leukotriene A4 Conversion : Leukotriene A4 is converted into leukotriene C4 and 11-trans-leukotriene C4, demonstrating the role of these leukotrienes in cellular metabolic pathways (Rådmark, Malmsten, & Samuelsson, 1980).
- Enzymatic Transformation : Porcine kidney enzymes transform leukotriene D4 into metabolites including 11-trans-leukotriene E4, highlighting their metabolic significance (Bernström & Hammarström, 1981).
Immunological Implications
- Radioimmunoassay Applications : Antibodies produced for leukotriene D4 exhibit affinity for leukotrienes C4, D4, E4, and their 11-trans stereoisomers, suggesting their immunological relevance (Levine et al., 1981).
Excretion and Metabolism
- Fecal Excretion Study : Research indicates significant fecal excretion of N-acetylleukotriene E4 and its 11-trans isomer in rats, shedding light on excretory pathways (Orning et al., 1986).
Biosynthesis Inhibition
- Inhibition Studies : Experiments demonstrate that inhibitors can impact the biosynthesis of leukotriene C4 and its variants, including 11-trans isomers (Orning & Hammarström, 1980).
Synthesis and Characterization
- Synthetic Applications : Studies on the total synthesis of 11-trans-leukotriene C and its role in slow reacting substances contribute to the understanding of its synthetic and functional characteristics (Corey et al., 1980).
Mechanism of Action
Target of Action
The primary targets of 11-trans Leukotriene C4 are the two G-protein coupled receptors: CYSLTR1 and CYSLTR2 . These receptors play a crucial role in triggering pulmonary vasoconstriction and bronchoconstriction .
Mode of Action
11-trans Leukotriene C4, a C-11 double bond isomer of LTC4, interacts with its targets in an intracrine manner . This interaction elicits nuclear translocation of NADPH oxidase 4 (NOX4), leading to the accumulation of reactive oxygen species (ROS) and oxidative DNA damage .
Biochemical Pathways
The biosynthesis of 11-trans Leukotriene C4 is triggered by endoplasmic reticulum (ER) stress and chemotherapy, which induce the transcriptional upregulation and activation of the enzyme microsomal glutathione-S-transferase 2 (MGST2) in cells of non-haematopoietic lineage . ER stress and chemotherapy also trigger nuclear translocation of the two LTC4 receptors .
Pharmacokinetics
It’s known that ltc4, the compound from which 11-trans leukotriene c4 is derived, undergoes slow temperature-dependent isomerization to 11-trans ltc4 during storage .
Result of Action
The action of 11-trans Leukotriene C4 results in the accumulation of ROS and oxidative DNA damage . This can lead to cell death and significant morbidity .
Action Environment
The action of 11-trans Leukotriene C4 is influenced by environmental factors such as temperature. The compound undergoes slow temperature-dependent isomerization to 11-trans LTC4 during storage .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5S,6R,7E,9E,11E,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H47N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h6-7,9-13,16,22-25,34H,2-5,8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b7-6-,10-9+,12-11+,16-13+/t22-,23-,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNVDXQDILPJIG-CCHJCNDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47N3O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313816 | |
Record name | 11-trans-Leukotriene C4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 11-trans-Leukotriene C4 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005095 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
74841-69-3 | |
Record name | 11-trans-Leukotriene C4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74841-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-trans-Leukotriene C4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-trans-Leukotriene C4 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005095 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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